molecular formula C25H23ClN2O3 B608040 GSK1324726A

GSK1324726A

Cat. No.: B608040
M. Wt: 434.9 g/mol
InChI Key: FAWSUKOIROHXAP-NPMXOYFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

GSK1324726A, also known as I-BET726, is a potent and selective inhibitor of the BET family of bromodomain-containing proteins . It has a high affinity for BRD2 (IC50=41 nM), BRD3 (IC50=31 nM), and BRD4 (IC50=22 nM) . These proteins are epigenetic readers of the histone code and regulate the expression of multiple genes of therapeutic relevance .

Mode of Action

I-BET726 interacts with its targets (BRD2, BRD3, and BRD4) by inhibiting their bromodomains . This inhibition disrupts the ability of these proteins to read the histone code, thereby altering gene expression .

Biochemical Pathways

The inhibition of BET proteins by I-BET726 affects various biochemical pathways. While the specific pathways affected can vary depending on the cellular context, they generally involve genes associated with tumor cell growth and inflammation . This leads to profound antiproliferative and anti-inflammatory effects .

Result of Action

The molecular and cellular effects of I-BET726’s action are significant. It has been observed to cause potent growth inhibition and cytotoxicity in neuroblastoma cell lines . In vivo, I-BET726 has been shown to inhibit neuroblastoma tumor growth .

Action Environment

While the specific influence of environmental factors on I-BET726’s action, efficacy, and stability is not detailed in the search results, it’s important to note that such factors can play a crucial role. These can include the cellular microenvironment, the presence of other drugs or substances, and patient-specific factors such as genetics and overall health status.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of I-BET726 involves the creation of a tetrahydroquinoline-based structure. The process typically includes:

Industrial Production Methods: Industrial production of I-BET726 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions: I-BET726 primarily undergoes:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of I-BET726 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .

Comparison with Similar Compounds

Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .

Properties

IUPAC Name

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWSUKOIROHXAP-NPMXOYFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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